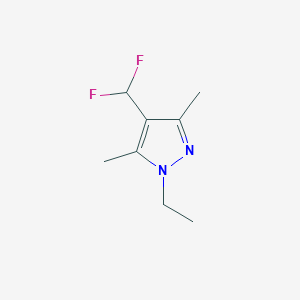
3-Chloro-5-isothiocyanatobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2S. It is a derivative of benzonitrile, featuring both chloro and isothiocyanato functional groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isothiocyanatobenzonitrile typically involves the reaction of 3-chloro-5-aminobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, chloroform, and acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine.
Major Products
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Benzonitriles: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
3-Chloro-5-isothiocyanatobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isothiocyanatobenzonitrile involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyanophenyl isothiocyanate
- 4-Chloro-2-isothiocyanatobenzonitrile
Uniqueness
3-Chloro-5-isothiocyanatobenzonitrile is unique due to the presence of both chloro and isothiocyanato groups on the benzonitrile ring. This dual functionality allows for diverse reactivity and applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H3ClN2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
3-chloro-5-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H |
InChI Key |
JCMMMTQDKNNHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)




![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)



![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)
